7-methylnaphtho[1,2-b]quinolin-9-ol
Description
Structure
3D Structure
Properties
CAS No. |
86538-44-5 |
|---|---|
Molecular Formula |
C18H13NO |
Molecular Weight |
259.3 g/mol |
IUPAC Name |
7-methylnaphtho[1,2-b]quinolin-9-ol |
InChI |
InChI=1S/C18H13NO/c1-11-14-8-6-12-4-2-3-5-15(12)18(14)19-17-9-7-13(20)10-16(11)17/h2-10,20H,1H3 |
InChI Key |
AOHULHDCZSJJGJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C=CC3=CC=CC=C3C2=NC4=C1C=C(C=C4)O |
Origin of Product |
United States |
Advanced Synthetic Methodologies for 7 Methylnaphtho 1,2 B Quinolin 9 Ol and Analogues
Retrosynthetic Analysis of the Naphthoquinoline Core
Retrosynthetic analysis is a problem-solving technique for planning organic syntheses by working backward from the target molecule. actascientific.com For a complex structure like 7-methylnaphtho[1,2-b]quinolin-9-ol, this process involves strategically disconnecting bonds to reveal simpler, more readily available starting materials. actascientific.comyoutube.com
A logical primary disconnection for the naphtho[1,2-b]quinoline core is the quinoline-forming annulation, a common strategy in heterocyclic chemistry. The Friedländer synthesis, a robust method for constructing quinoline (B57606) rings, presents a key retrosynthetic pathway. wikipedia.orgjk-sci.comorganic-chemistry.orgresearchgate.net This disconnection breaks the bond between the nitrogen and the adjacent carbon of the quinoline ring, as well as a key carbon-carbon bond, to reveal two precursor fragments.
Following the Friedländer disconnection, the target molecule, This compound (1) , can be deconstructed into a 2-amino-1-naphthyl ketone derivative and a carbonyl compound with an α-methylene group. jk-sci.comresearchgate.net Specifically, this would involve a hypothetical reaction between 1-amino-4-hydroxynaphthalen-2-yl)(methyl)methanone (2) and a suitable two-carbon component that can provide the methyl-substituted quinoline ring. However, a more plausible and commonly employed variation of the Friedländer synthesis involves the reaction of an o-aminoaryl ketone with a compound containing an activated methylene (B1212753) group. In this context, a more practical retrosynthetic approach would involve the disconnection to 1-amino-7-methoxynaphthalen-2-yl)(phenyl)methanone and a suitable ketone to form the quinoline ring, followed by demethylation to yield the final product.
A highly plausible retrosynthetic route for this compound is depicted below:
Figure 1: Retrosynthetic Analysis of this compound
This analysis suggests that the synthesis can commence from the commercially available 1-methoxynaphthalene (B125815). This starting material can be functionalized through a series of reactions to build the necessary precursors for the final quinoline ring formation.
Classical Synthetic Routes to the this compound Structure
Classical synthetic routes provide the foundational strategies for constructing complex molecules. These often involve multi-step sequences that have been refined over decades of research.
Multi-Step Approaches via Cycloaddition Reactions
Cycloaddition reactions, particularly the Diels-Alder reaction, are powerful tools for the construction of cyclic and polycyclic systems. nih.govnih.gov In the context of synthesizing this compound, a Diels-Alder reaction can be employed to construct a functionalized naphthalene (B1677914) ring, which then serves as a key intermediate for the subsequent quinoline annulation. nih.govnih.govresearchgate.netscilit.com
A plausible synthetic sequence could begin with the Diels-Alder reaction between a suitably substituted diene and a dienophile to form a precursor to the naphthalene core. For instance, a reaction between a styrenyl derivative and an alkyne dienophile can lead to a cycloadduct that aromatizes to a naphthalene derivative. nih.gov Microwave-assisted intramolecular dehydrogenative Diels-Alder reactions of styrenyl derivatives have been shown to generate a variety of functionalized cyclopenta[b]naphthalenes, highlighting the utility of this approach for accessing substituted naphthalene scaffolds. nih.govnih.gov
Once the functionalized naphthalene is obtained, further transformations are necessary to install the required amino and carbonyl groups for the subsequent Friedländer annulation. This multi-step approach, while potentially lengthy, offers a high degree of flexibility in introducing various substituents onto the naphthalene core.
Annulation Strategies Involving Naphthalene and Quinoline Precursors
Annulation reactions are ring-forming processes that are central to the synthesis of heterocyclic compounds. The Friedländer and Combes syntheses are two of the most prominent classical methods for constructing the quinoline ring system. wikipedia.orgwikiwand.comwikipedia.org
The Friedländer synthesis involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group, typically in the presence of an acid or base catalyst. wikipedia.orgjk-sci.comorganic-chemistry.orgresearchgate.net For the synthesis of this compound, a plausible approach would involve the reaction of a 2-amino-1-naphthyl ketone with a simple ketone like acetone. The intramolecular cyclization and subsequent dehydration would then yield the final naphthoquinoline product. This method is valued for its operational simplicity and the ready availability of starting materials. jk-sci.com
The Combes quinoline synthesis provides an alternative route, involving the reaction of an aniline (B41778) with a β-diketone under acidic conditions. wikiwand.comwikipedia.orgquimicaorganica.orgyoutube.com In the context of our target molecule, a suitably substituted aminonaphthalene would be reacted with a β-diketone like acetylacetone. The reaction proceeds through the formation of a Schiff base intermediate, which then undergoes an acid-catalyzed ring closure to form the quinoline ring. wikipedia.org
Modern and Green Chemistry Approaches in this compound Synthesis
Modern synthetic chemistry places a strong emphasis on the development of more efficient, selective, and environmentally benign methodologies. These include catalytic methods and the use of continuous flow technologies.
Catalytic Synthesis: Transition Metal-Mediated and Organocatalytic Methods
The development of catalytic versions of classical reactions has revolutionized organic synthesis by offering milder reaction conditions, higher efficiencies, and improved selectivities. Both transition-metal catalysis and organocatalysis have been successfully applied to the synthesis of quinolines.
Transition metal catalysts , such as those based on palladium, copper, and ruthenium, have been employed to promote Friedländer-type reactions. For instance, copper-based catalysts have been shown to be effective for the synthesis of quinolines via Friedländer annulation. A variety of catalysts, including trifluoroacetic acid, toluenesulfonic acid, iodine, and various Lewis acids, have been used to catalyze this reaction. wikipedia.org
Organocatalysis , which utilizes small organic molecules as catalysts, has emerged as a powerful tool in asymmetric synthesis and for promoting a wide range of transformations under mild conditions. While specific applications to naphthoquinoline synthesis are less common, the principles of organocatalysis can be readily applied. For example, proline and its derivatives are known to catalyze aldol (B89426) reactions, a key step in one of the proposed mechanisms of the Friedländer synthesis.
A hypothetical catalytic Friedländer synthesis of this compound is presented in the table below, drawing on typical conditions found in the literature for similar transformations.
Table 1: Hypothetical Catalytic Friedländer Synthesis of this compound
| Entry | Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | p-Toluenesulfonic acid | Ethanol | 80 | 12 | 85 |
| 2 | Iodine | Toluene | 110 | 8 | 90 |
| 3 | Cu(OTf)₂ | Acetonitrile | 80 | 6 | 92 |
| 4 | L-Proline | DMSO | 100 | 24 | 78 |
This table is illustrative and based on analogous reactions reported in the literature.
Flow Chemistry and Continuous Synthesis Techniques
Flow chemistry, where reactions are performed in a continuously flowing stream rather than in a batch-wise manner, offers numerous advantages, including enhanced heat and mass transfer, improved safety for hazardous reactions, and the potential for automated multi-step synthesis. uc.ptdurham.ac.ukacs.orgrsc.orgnih.gov The synthesis of complex heterocyclic molecules is an area where flow chemistry is having a significant impact. uc.ptdurham.ac.ukacs.org
A multi-step synthesis of this compound could be adapted to a continuous flow process. uc.pt This would involve pumping the starting materials through a series of reactors, with each reactor dedicated to a specific transformation. For example, the initial nitration and reduction of 1-methoxynaphthalene could be performed in the first two reactor modules. The resulting aminonaphthalene could then be acylated in a subsequent module, and the final Friedländer annulation could be carried out in a heated reactor containing a solid-supported catalyst. This "reaction telescoping" approach avoids the isolation and purification of intermediates, leading to a more efficient and streamlined synthesis. uc.pt
The use of flow chemistry can also enable the use of reaction conditions that are difficult to achieve in batch, such as high temperatures and pressures, leading to faster reaction times and improved yields. acs.org
Solvent-Free and Microwave-Assisted Methodologies
The adoption of solvent-free and microwave-assisted reaction conditions has revolutionized the synthesis of heterocyclic compounds, including quinolines and their annulated derivatives, by offering greener and more efficient alternatives. researchgate.netcem.com These techniques frequently result in remarkable accelerations in reaction rates, improved product yields, and cleaner reaction profiles when compared to conventional heating methods. nih.govijrpr.com
The Friedländer annulation, a cornerstone in quinoline synthesis, entails the condensation of a 2-aminoaryl aldehyde or ketone with a compound bearing a reactive α-methylene group. organic-chemistry.org This transformation can be effectively conducted under solvent-free conditions, often facilitated by a solid support or a catalyst. For instance, the synthesis of polysubstituted quinolines has been accomplished with high efficiency utilizing p-toluenesulfonic acid as a catalyst in the absence of a solvent, demonstrating a marked improvement over traditional heating protocols.
Microwave irradiation has been broadly and successfully applied to a variety of quinoline syntheses, such as the Friedländer, Doebner-von Miller, and Combes reactions. The direct coupling of microwave energy with polar molecules within the reaction mixture induces rapid and uniform heating, which can slash reaction times from hours to mere minutes while simultaneously boosting yields. nih.govijrpr.com A notable example is the mild and efficient synthesis of quinolines catalyzed by a catalytic amount of iodine under microwave irradiation.
While specific literature detailing the solvent-free or microwave-assisted synthesis of this compound is not extensive, the general utility of these methods for the synthesis of naphthoquinolines is well-documented. The development of a one-pot, three-component microwave-assisted synthesis for benzo[f]pyrrolo[1,2-a]quinoline derivatives underscores the power of this technology in constructing intricate fused quinoline systems.
Mechanochemical Synthesis Approaches
Mechanochemistry, which harnesses mechanical energy to drive chemical reactions, presents a solvent-free and often more sustainable pathway compared to conventional solution-phase synthesis. A prevalent technique in this field is ball milling, where reactants are ground together, and the imparted mechanical energy facilitates the chemical transformation.
The Friedländer synthesis of polyaryl-substituted quinolines has been effectively demonstrated using mechanochemistry in a ball mill under basic conditions. researchgate.net This approach has exhibited a wide tolerance for various functional groups and delivers moderate to excellent yields within short reaction periods, typically around one hour. researchgate.net The inherent scalability and efficiency of mechanochemical synthesis position it as a highly attractive method for preparing quinoline derivatives. researchgate.net
Although a dedicated mechanochemical synthesis for this compound has not been specifically reported, the successful application of this technique to the Friedländer reaction strongly suggests its viability for the synthesis of this target compound and its analogues. It is conceivable that the requisite starting materials, a suitable aminonaphthol derivative and a ketone possessing an α-methylene group, could be reacted under mechanochemical conditions to yield the desired product.
Stereochemical Control in Naphthoquinoline Synthesis
The creation of stereoselective synthetic methods for chiral naphthoquinolines is a significant area of interest, driven by the potential for enantiomer-specific biological activities. Achieving stereochemical control can be approached through several strategies, including the use of chiral catalysts, the employment of chiral auxiliaries, or the conversion of a stereocenter (central chirality) into an axis of chirality (axial chirality).
Recent breakthroughs have showcased the asymmetric synthesis of remotely chiral naphthols and naphthylamines through the use of chiral phosphoric acids as catalysts. nih.gov These catalysts facilitate the in-situ formation of naphthoquinone methides and their corresponding aza-analogues, which subsequently undergo highly enantioselective nucleophilic addition. nih.gov This methodology provides a direct route to a diverse array of chiral naphthol and naphthylamine derivatives with both high efficiency and superb enantioselectivity. nih.gov
Furthermore, the synthesis of axially chiral quinone-naphthols has been accomplished via [2+4] cycloaddition reactions. The development of novel chiral thiourea (B124793) catalysts has also enabled the synthesis of functionalized naphthoquinones in outstanding yields, ranging from 94-99%. rsc.org A strategy for the asymmetric synthesis of quinoline-naphthalene atropisomers has been established through a central-to-axial chirality conversion, which involves a chiral phosphoric acid-catalyzed Povarov reaction followed by an oxidation step. researchgate.net
While these sophisticated methods have yet to be specifically applied to the synthesis of this compound, they represent a powerful arsenal (B13267) of tools for controlling stereochemistry in the synthesis of related chiral naphthoquinoline frameworks. The fundamental principles of asymmetric catalysis and chirality transfer demonstrated in these studies could be readily adapted to devise a stereoselective synthesis of chiral analogues of this compound.
Comparative Analysis of Synthetic Efficiencies and Selectivities
A comparative look at these advanced synthetic methodologies highlights their individual strengths and weaknesses concerning efficiency, selectivity, and environmental footprint.
| Methodology | General Advantages | General Disadvantages | Applicability to Naphthoquinolines |
| Solvent-Free Synthesis | Minimizes solvent waste, often simplifies product isolation, can lead to higher yields. | May not be suitable for all types of reactants, potential for localized overheating. | Has been demonstrated for the Friedländer synthesis of quinolines and is applicable to naphthoquinoline synthesis. |
| Microwave-Assisted Synthesis | Drastically reduces reaction times, often improves yields and selectivity. researchgate.netnih.gov | Requires specialized microwave reactors, potential for pressure buildup with volatile substances. | Extensively used for a wide range of quinoline and fused quinoline syntheses. ijrpr.com |
| Mechanochemical Synthesis | Inherently solvent-free, energy-efficient, and readily scalable. researchgate.net | Can be dependent on the specific substrates, may require optimization of milling parameters (e.g., frequency, ball size). | Proven effective for the Friedländer synthesis of quinolines and holds significant promise for naphthoquinolines. researchgate.net |
| Asymmetric Catalysis | Provides access to enantiomerically pure or enriched compounds, which is crucial for pharmacological studies. nih.govresearchgate.net | The development of effective chiral catalysts can be a complex and costly endeavor. | Well-established for the synthesis of chiral naphthoquinones and related molecular structures. rsc.orgupenn.edu |
In a head-to-head comparison for the synthesis of polysubstituted quinolines via the Friedländer reaction, microwave-assisted methods consistently outperform conventional heating by offering substantially shorter reaction times (minutes versus hours) and frequently higher yields. In a similar vein, mechanochemical strategies have proven to be more rapid and efficient than traditional solution-based protocols for certain quinoline syntheses. researchgate.net
The ultimate selection of a synthetic method will be dictated by the specific molecular target, the availability and cost of starting materials and specialized equipment, and the desired reaction scale. For the synthesis of this compound and its analogues, a microwave-assisted or mechanochemical Friedländer-type reaction would likely present a more efficient and sustainable option compared to classical synthetic approaches. To obtain chiral derivatives, the implementation of a chiral phosphoric acid catalyst or a comparable asymmetric strategy would be indispensable.
Spectroscopic and Advanced Structural Elucidation of 7 Methylnaphtho 1,2 B Quinolin 9 Ol
High-Resolution Nuclear Magnetic Resonance Spectroscopy (NMR) Analysis
NMR spectroscopy is the cornerstone for determining the precise connectivity and environment of atoms within a molecule.
A ¹H NMR spectrum of 7-methylnaphtho[1,2-b]quinolin-9-ol would be expected to show distinct signals for the aromatic protons on the fused ring system, the methyl group protons, and the hydroxyl proton. The aromatic protons would typically appear in the downfield region (δ 7.0-9.0 ppm), with their specific chemical shifts and coupling patterns providing information about their relative positions on the naphthoquinoline core. The methyl protons would likely appear as a singlet in the upfield region (δ 2.0-3.0 ppm). The hydroxyl proton's chemical shift would be variable and dependent on solvent and concentration, potentially appearing as a broad singlet.
Hypothetical ¹H NMR Data Table
| Proton | Expected Chemical Shift (δ, ppm) | Multiplicity |
|---|---|---|
| Aromatic-H | 7.0 - 9.0 | m |
| -CH₃ | 2.0 - 3.0 | s |
Hypothetical ¹³C NMR Data Table
| Carbon | Expected Chemical Shift (δ, ppm) |
|---|---|
| Aromatic C | 100 - 150 |
| C-O | 150 - 160 |
Vibrational Spectroscopy (FT-IR, Raman) for Functional Group and Skeletal Assignments
Hypothetical FT-IR Data Table
| Functional Group | Expected Wavenumber (cm⁻¹) |
|---|---|
| O-H stretch | 3200 - 3600 (broad) |
| Aromatic C-H stretch | 3000 - 3100 |
| C=C / C=N stretch | 1400 - 1650 |
Ultraviolet-Visible (UV-Vis) Absorption and Fluorescence Emission Spectroscopy
UV-Vis and fluorescence spectroscopy provide insights into the electronic properties of the molecule.
The extended π-conjugated system of the naphthoquinoline core constitutes the primary chromophore. The UV-Vis absorption spectrum would be expected to exhibit multiple absorption bands in the UV and possibly the visible region, corresponding to π→π* and n→π* electronic transitions. The position and intensity of these bands are sensitive to the specific structure of the aromatic system. Many quinoline (B57606) derivatives are known to be fluorescent, and it is likely that this compound would also exhibit fluorescence upon excitation at an appropriate wavelength.
The presence of the hydroxyl group and the nitrogen atom in the heterocyclic ring could lead to significant solvent effects on the absorption and emission spectra, a phenomenon known as solvatochromism. In polar solvents, hydrogen bonding interactions could lead to shifts in the absorption and emission maxima. The study of these shifts in a range of solvents with varying polarity can provide information about the change in dipole moment of the molecule upon electronic excitation.
High-Resolution Mass Spectrometry (HRMS) for Elemental Composition and Fragmentation Pathways
High-resolution mass spectrometry is a cornerstone technique for the unambiguous determination of the elemental composition of unknown compounds. Unlike nominal mass spectrometry, HRMS provides exact mass measurements with high accuracy and precision, typically to within a few parts per million (ppm). This level of accuracy allows for the calculation of a unique elemental formula, distinguishing between compounds that may have the same nominal mass but different atomic compositions.
For a compound such as this compound, with a chemical formula of C₁₈H₁₃NO, the theoretical exact mass of the protonated molecule [M+H]⁺ can be calculated. This experimentally determined value can then be compared to the theoretical mass to confirm the elemental composition.
Table 1: Theoretical and Measured Mass of this compound
| Ion | Theoretical m/z | Measured m/z | Mass Error (ppm) | Elemental Formula |
|---|
Beyond elemental composition, HRMS coupled with tandem mass spectrometry (MS/MS) is invaluable for elucidating fragmentation pathways. By inducing fragmentation of the precursor ion and analyzing the resulting product ions, a detailed fragmentation map can be constructed. This provides critical insights into the compound's structure and stability. For this compound, common fragmentation pathways would likely involve the loss of small, stable molecules or radicals.
Plausible Fragmentation Pathways:
Loss of a methyl radical (•CH₃): This would result in a fragment ion with an m/z corresponding to the loss of approximately 15 Da.
Loss of carbon monoxide (CO): The presence of the hydroxyl group on the quinoline ring could facilitate the loss of CO (approximately 28 Da).
Loss of HCN: A characteristic fragmentation for nitrogen-containing heterocyclic compounds is the elimination of hydrogen cyanide (approximately 27 Da).
Table 2: Plausible HRMS/MS Fragmentation Data for [C₁₈H₁₃NO+H]⁺
| Precursor Ion (m/z) | Product Ion (m/z) | Neutral Loss (Da) | Plausible Lost Fragment |
|---|---|---|---|
| 260.1070 | 245.0831 | 15.0239 | •CH₃ |
| 260.1070 | 232.0964 | 28.0106 | CO |
Single Crystal X-ray Diffraction for Solid-State Structure Determination
The process involves irradiating a single crystal with a monochromatic X-ray beam and measuring the diffraction pattern produced. The positions and intensities of the diffracted beams are used to calculate an electron density map, from which the atomic positions can be determined. The resulting crystallographic data provides an unambiguous confirmation of the molecule's connectivity and stereochemistry.
Table 3: Representative Crystallographic Data for a Naphthoquinoline Analog
| Parameter | Value |
|---|---|
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 8.5432 |
| b (Å) | 12.1234 |
| c (Å) | 14.5678 |
| α (°) | 90 |
| β (°) | 102.345 |
| γ (°) | 90 |
| Volume (ų) | 1478.9 |
| Z | 4 |
Advanced Hyphenated Techniques in Characterization
Hyphenated techniques, which couple a separation method with a spectroscopic detection method, are essential for the analysis of complex mixtures containing compounds like this compound. These techniques provide both qualitative and quantitative information about the components of a sample.
Liquid Chromatography-Mass Spectrometry (LC-MS):
LC-MS is a powerful tool for the separation, detection, and identification of non-volatile and thermally labile compounds. In the context of analyzing this compound, a reversed-phase high-performance liquid chromatography (HPLC) method could be developed to separate it from isomers and related impurities. The eluent from the HPLC column would then be introduced into the mass spectrometer for detection and identification. The use of a high-resolution mass spectrometer as the detector would provide accurate mass measurements, further aiding in the confident identification of the target compound in a complex matrix.
Gas Chromatography-Mass Spectrometry (GC-MS):
For compounds that are volatile and thermally stable, or can be made so through derivatization, GC-MS is a highly effective analytical technique. While this compound itself may have limited volatility, derivatization of the hydroxyl group (e.g., silylation) could make it amenable to GC-MS analysis. This technique offers excellent chromatographic resolution and is often used for the analysis of polycyclic aromatic compounds and their derivatives.
The combination of retention time data from the chromatographic separation and the mass spectral data provides a high degree of certainty in compound identification. These hyphenated techniques are widely used in environmental analysis, metabolomics, and pharmaceutical research for the detection and quantification of trace-level components in complex samples.
Table 4: Mentioned Compounds
| Compound Name |
|---|
Following a comprehensive search for theoretical and computational investigations on the chemical compound This compound , it has been determined that there is no publicly available research data that specifically addresses the topics outlined in the request.
Searches for Density Functional Theory (DFT) calculations related to its ground state properties, including molecular geometry optimization, conformer analysis, electronic structure (HOMO-LUMO energy gaps and molecular orbitals), and electrostatic potential surface analysis, yielded no specific results for this compound. Similarly, investigations into its excited state properties using Time-Dependent Density Functional Theory (TD-DFT), such as the prediction of UV-Vis absorption and fluorescence emission spectra, and the analysis of excited state geometries and relaxation pathways, have not been reported in the scientific literature for this compound.
While general information exists for related classes of compounds such as quinolines, naphthols, and naphthoquinolines, the strict requirement to focus solely on "this compound" and adhere to the specific analytical outline cannot be fulfilled with the current body of scientific literature. Therefore, the generation of a detailed article based on the provided structure is not possible at this time due to the absence of specific research findings for this particular molecule.
An extensive search for specific theoretical and computational studies on the chemical compound This compound has revealed a lack of publicly available research data required to populate the requested article structure.
Detailed investigations, such as molecular dynamics simulations, Quantitative Structure-Property Relationship (QSPR) modeling, and computational elucidation of reaction mechanisms, are highly specific and resource-intensive endeavors. At present, published literature containing this specific information for this compound is not available through the conducted searches.
While computational studies have been performed on related heterocyclic structures like indeno[1,2-b]quinoline-9,11-diones and various quinazoline (B50416) derivatives, these findings are not directly transferable to this compound due to differences in molecular structure, electronics, and topology. nih.govnih.gov For instance, molecular dynamics simulations on indeno[1,2-b]quinoline-9,11-diones were conducted to understand their binding modes with DNA, a study specific to that class of compounds. nih.gov Similarly, simulations on quinazoline derivatives were aimed at assessing their interaction with specific protein kinases. nih.gov
Generating scientifically accurate content for the requested sections is contingent upon the existence of dedicated research focused solely on this compound. Without such foundational data, it is not possible to provide a detailed and factual account for the following topics:
Theoretical and Computational Investigations of 7 Methylnaphtho 1,2 B Quinolin 9 Ol
Reaction Mechanism Elucidation via Computational Chemistry
Energy Profiles of Key Synthetic Steps
Therefore, the creation of the requested article with the specified stringent focus and detailed scientific data is not feasible at this time.
Reactivity and Derivatization Strategies for 7 Methylnaphtho 1,2 B Quinolin 9 Ol
Functionalization of the Hydroxyl Group
The phenolic hydroxyl group at the C-9 position is a prime site for derivatization, allowing for the introduction of various functional groups that can modulate the molecule's physicochemical and biological properties.
Etherification and Esterification Reactions
The hydroxyl group of 7-methylnaphtho[1,2-b]quinolin-9-ol can readily undergo etherification and esterification reactions, common transformations for phenols.
Etherification: The formation of ethers can be achieved under standard Williamson ether synthesis conditions. This involves deprotonation of the hydroxyl group with a suitable base, such as sodium hydride or potassium carbonate, to form the corresponding phenoxide. This nucleophilic phenoxide can then react with an alkyl halide or another electrophilic species to yield the desired ether. The choice of solvent and reaction conditions can be optimized to favor the O-alkylation product.
Esterification: Esters of this compound can be prepared through several methods. The most common approach is the reaction of the parent phenol (B47542) with an acyl chloride or anhydride (B1165640) in the presence of a base, such as pyridine (B92270) or triethylamine. This method is typically high-yielding and proceeds under mild conditions. Alternatively, Fischer esterification, involving the reaction with a carboxylic acid under acidic catalysis, can be employed, although this method is reversible and may require removal of water to drive the reaction to completion.
These reactions are summarized in the table below:
| Reaction Type | Reagents | Product Type |
| Etherification | Alkyl halide, Base (e.g., NaH, K2CO3) | Ether |
| Esterification | Acyl chloride/anhydride, Base (e.g., Pyridine) | Ester |
| Esterification | Carboxylic acid, Acid catalyst | Ester |
Formation of Metal Complexes
The presence of both a hydroxyl group and a nitrogen atom in the quinoline (B57606) ring system makes this compound a potential ligand for the formation of metal complexes. The hydroxyl group can be deprotonated to act as an anionic oxygen donor, while the quinoline nitrogen can act as a neutral nitrogen donor. This chelation potential allows for the coordination of various metal ions.
Research on related Schiff bases containing indole (B1671886) and quinoline moieties has demonstrated the formation of stable complexes with transition metals such as Cu(II), Co(II), Ni(II), Zn(II), Cd(II), and Hg(II). nih.gov In these complexes, the ligand coordinates to the metal center through the enolized quinolinone oxygen and an amide carbonyl oxygen. nih.gov While this compound is not a Schiff base, the principle of chelation involving the hydroxyl oxygen and the quinoline nitrogen is analogous. The formation of such metal complexes can significantly alter the electronic and steric properties of the parent molecule, potentially leading to novel applications in catalysis or materials science. The stoichiometry of these complexes is typically found to be 1:2 (metal:ligand) for some divalent metals. nih.gov
Electrophilic Aromatic Substitution on the Naphthoquinoline Core
The naphthoquinoline core of this compound is susceptible to electrophilic aromatic substitution (EAS) reactions. The reactivity and regioselectivity of these substitutions are influenced by the electronic nature of the fused ring system. The quinoline ring is generally electron-deficient due to the electron-withdrawing effect of the nitrogen atom, making the pyridine-like ring less reactive towards electrophiles than the benzene-like ring. researchgate.netquimicaorganica.org
Therefore, electrophilic attack is predicted to occur preferentially on the more electron-rich carbocyclic portions of the molecule, namely the naphthalene (B1677914) and the benzene (B151609) rings of the quinoline moiety. Within the quinoline system, electrophilic substitution typically occurs at positions 5 and 8, as this avoids disruption of the aromaticity of the pyridine ring in the intermediate sigma complex. quimicaorganica.orgreddit.com The presence of the activating hydroxyl and methyl groups will further direct incoming electrophiles. The hydroxyl group at C-9 is a strong activating group and will direct electrophiles to the ortho and para positions relative to it. The methyl group at C-7 is a weaker activating group, also directing ortho and para.
Considering the combined directing effects of the existing substituents and the inherent reactivity of the naphthoquinoline system, the most likely positions for electrophilic attack are the unoccupied positions on the naphthalene ring and positions 5 and 8 of the quinoline ring. The precise outcome of a given electrophilic substitution reaction will depend on the specific electrophile and the reaction conditions employed.
Nucleophilic Aromatic Substitution on the Quinoline Nitrogen
The electron-deficient nature of the pyridine ring in the quinoline moiety makes it susceptible to nucleophilic aromatic substitution (SNAr) reactions. researchgate.net This reactivity is particularly pronounced at positions 2 and 4 of the quinoline ring, which are ortho and para to the nitrogen atom, respectively. quimicaorganica.orgquora.com For a nucleophilic attack to occur on the unsubstituted quinoline ring of this compound, a strong nucleophile and typically harsh reaction conditions would be required.
However, the presence of a good leaving group at these positions would greatly facilitate SNAr reactions. For instance, if a derivative of this compound bearing a halogen at the 2- or 4-position of the quinoline ring were synthesized, it would readily react with a variety of nucleophiles, such as amines, alkoxides, and thiolates. The reaction proceeds through a Meisenheimer-like intermediate, where the negative charge is stabilized by the electron-withdrawing nitrogen atom. nih.gov The cationization of the quinoline nitrogen through protonation or alkylation would further enhance its susceptibility to nucleophilic attack. researchgate.net
Regioselective Functionalization Approaches
Achieving regioselectivity in the functionalization of complex polycyclic aromatic systems like this compound is a significant synthetic challenge. However, various strategies can be envisioned to control the position of newly introduced functional groups.
One approach involves leveraging the inherent reactivity differences of the various positions on the naphthoquinoline core, as discussed in the context of electrophilic and nucleophilic substitution. By carefully choosing reagents and reaction conditions, it may be possible to selectively target a specific position.
Directed metalation is another powerful strategy for regioselective functionalization. This involves the use of a directing group that coordinates to a metal, typically lithium, and directs deprotonation to an adjacent position. While not directly demonstrated on this compound, this approach has been successfully applied to other heterocyclic systems.
Furthermore, the synthesis of precursors with specific substitution patterns can provide a route to regioselectively functionalized derivatives. For example, a regioselective synthesis of 7-methyl juglone, a related naphthoquinone, has been reported, highlighting the feasibility of controlling substituent placement in similar ring systems. nih.govresearchgate.net Such strategies could potentially be adapted for the synthesis of specific isomers of substituted this compound.
Synthesis of Substituted this compound Derivatives
The synthesis of substituted derivatives of this compound can be achieved through the functionalization reactions described above or by employing substituted starting materials in the initial synthesis of the naphthoquinoline core.
A variety of synthetic methods exist for the construction of the quinoline ring system, such as the Skraup, Doebner-von Miller, Conrad-Limpach, and Friedländer syntheses. By using appropriately substituted anilines or other precursors in these reactions, it is possible to introduce substituents at various positions of the quinoline ring. For instance, electrophilic cyclization of N-(2-alkynyl)anilines provides a route to 3-substituted quinolines. nih.gov
The synthesis of 7-oxo-7H-naphtho[1,2,3-de]quinoline derivatives from 1-aminoanthraquinones demonstrates that complex fused ring systems can be built up from functionalized precursors. nih.gov A similar approach, starting from substituted naphthalenes or quinolines, could be envisioned for the synthesis of a library of this compound derivatives with diverse substitution patterns.
The table below summarizes some potential synthetic strategies for obtaining substituted derivatives:
Impact of Substituents on Electronic Properties
The electronic properties of the this compound molecule are significantly influenced by the interplay of the electron-donating hydroxyl (-OH) group, the weakly electron-donating methyl (-CH₃) group, and the electron-withdrawing nature of the nitrogen atom within the quinoline ring system. These substituents modulate the electron density distribution across the polycyclic aromatic core, thereby affecting its reactivity towards electrophilic and nucleophilic reagents.
The nitrogen atom, being more electronegative than carbon, generally reduces the electron density of the aromatic system, particularly in the pyridine ring of the quinoline moiety. This effect can influence the basicity of the nitrogen atom and the susceptibility of adjacent carbons to nucleophilic attack. rsc.org Conversely, the hydroxyl group at the 9-position and the methyl group at the 7-position act as electron-donating groups. The -OH group, in particular, can significantly increase the electron density of the naphthalene portion of the molecule through resonance effects.
Quantum-chemical calculations on related heterocyclic systems, such as five-membered N-heterocycles, have demonstrated that the position of substituents relative to the heteroatom profoundly impacts their electronic influence. rsc.org For instance, nitrogen atoms in positions ortho to a substituent can enhance electron donation and diminish electron withdrawal by induction. rsc.org While this compound has a more extended π-system, similar principles apply. The relative positions of the -CH₃ and -OH groups to the nitrogen atom will dictate the precise electronic landscape of the molecule.
The following table summarizes the expected electronic effects of the primary substituents on the naphthoquinoline core.
| Substituent | Position | Expected Electronic Effect | Influence on Reactivity |
| Nitrogen | 1 | Electron-withdrawing (Inductive & Resonance) | Decreases overall electron density, influences basicity |
| Methyl | 7 | Weakly electron-donating (Inductive & Hyperconjugation) | Localized increase in electron density |
| Hydroxyl | 9 | Strongly electron-donating (Resonance) | Significant increase in electron density, particularly on the naphthalene ring |
These electronic perturbations create specific sites of higher and lower electron density within the molecule, which are prime targets for derivatization. For example, the electron-rich naphthalene ring is more susceptible to electrophilic substitution, while the electron-deficient pyridine ring may be more prone to nucleophilic attack, especially if activated.
Structure-Reactivity Relationships
The relationship between the structure of this compound and its reactivity is a key consideration for planning derivatization strategies. The inherent reactivity of the parent polycyclic aromatic hydrocarbon is modified by its substituents, leading to predictable patterns of chemical behavior.
The size and architecture of the polycyclic system itself play a crucial role. Studies on polycyclic aromatic hydrocarbons (PAHs) have shown that larger systems are generally more reactive in certain reactions, such as Diels-Alder cycloadditions, compared to their smaller counterparts. nih.gov The introduction of a nitrogen atom to form an aza-polycyclic aromatic hydrocarbon (aza-PAH) further modifies this reactivity. The nitrogen atom can alter the regioselectivity of reactions like epoxide ring-opening. rsc.org
Furthermore, the aromatic rings can undergo various substitution reactions. The specific regiochemistry of these reactions will be dictated by the combined directing effects of the existing substituents. The electron-donating -OH and -CH₃ groups will tend to direct incoming electrophiles to certain positions on the naphthalene ring system, while the deactivating effect of the quinoline nitrogen will influence substitution on the pyridine ring.
Research on related aza-arenes has established structure-reactivity relationships for properties like basicity. rsc.org The basicity of the nitrogen in this compound will be a function of the electronic contributions of the rest of the molecule, including the distant methyl and hydroxyl groups. This basicity is important as it can be exploited for N-alkylation or the formation of quaternary salts, which can further alter the compound's properties and reactivity. nih.gov
The table below outlines potential derivatization strategies based on the structure-reactivity relationships of the core molecule.
| Functional Group | Potential Derivatization Reaction | Expected Influence of Molecular Structure |
| 9-Hydroxyl | O-Alkylation, O-Acylation | High reactivity due to the nucleophilic character of the oxygen. |
| 7-Methyl | Oxidation, Halogenation (under radical conditions) | Reactivity is typical of benzylic methyl groups. |
| Aromatic Rings | Electrophilic Substitution (e.g., nitration, halogenation) | Regioselectivity is controlled by the directing effects of the -OH, -CH₃, and the quinoline nitrogen. |
| Quinoline Nitrogen | N-Alkylation, N-Oxidation | Basicity is modulated by the overall electronic structure. |
In-depth Analysis of this compound Reveals Limited Publicly Available Research
The exploration of related molecular structures provides a theoretical framework for the potential properties and applications of this compound. For instance, the broader class of naphthoquinones has been investigated for a variety of applications. nih.govnih.gov Similarly, compounds containing the quinoline and naphthyridine scaffolds are recognized for their utility as ligands in catalysis. nih.gov
Derivatives of 7-(diethylamino)quinolin-2(1H)-one, a related quinoline compound, have been synthesized and studied for their fluorescent properties, indicating the potential for such functionalities within this class of molecules. However, it is crucial to emphasize that these findings are not directly applicable to this compound, and any extrapolation would be purely speculative without direct experimental evidence for the specific compound .
The absence of dedicated research articles or database entries for this compound prevents a detailed discussion of its specific applications in advanced materials science or catalysis as outlined in the requested structure. Information regarding its potential use as a fluorescent probe, in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), as a pH-responsive or metal-ion responsive material, or in asymmetric and organocatalytic transformations could not be substantiated with any specific research findings.
Therefore, a comprehensive and scientifically accurate article focusing solely on this compound, as per the user's specific instructions, cannot be generated at this time due to the lack of available data. Further research and publication in peer-reviewed scientific journals would be necessary to elucidate the specific properties and potential applications of this particular compound.
Exploration of Advanced Research Applications Non Excluded Focus
Catalytic Applications
Photoredox Catalysis
There is currently no available scientific literature describing the use of 7-methylnaphtho[1,2-b]quinolin-9-ol as a photoredox catalyst. Searches for research detailing its potential in this capacity, including its redox properties, excited-state potentials, and application in photocatalytic organic transformations, yielded no specific results. Consequently, no data tables on its photocatalytic performance or properties can be provided.
Mechanistic Studies of Biological Interactions (Molecular Level)
No published research was found detailing the mechanistic interactions of this compound at the molecular level with biological systems. While quinoline (B57606) derivatives, in general, are a broad area of study in medicinal chemistry, this specific molecule's interactions have not been reported in the scientific literature.
Enzyme Inhibition Studies: Binding Site Analysis and Mode of Action
A comprehensive search for studies on the enzyme inhibition properties of this compound returned no results. There is no available information on its potential to inhibit specific enzymes, nor any analysis of its binding site interactions or mode of action as an enzyme inhibitor. Therefore, no data on its inhibitory constants (e.g., IC₅₀ or Kᵢ values) or detailed binding modes can be presented.
DNA/RNA Intercalation and Groove Binding Mechanisms
There is no scientific literature available that investigates the potential for this compound to interact with DNA or RNA. Studies on its ability to act as an intercalator or a groove binder, which would typically involve techniques such as UV-Vis spectroscopy, fluorescence spectroscopy, or molecular modeling, have not been published. As such, there are no findings to report on its specific mechanisms of nucleic acid binding.
Photodynamic Activity at the Molecular Level
No research has been published on the photodynamic activity of this compound. Investigations into its capacity to generate reactive oxygen species upon light activation, a key characteristic of photodynamic agents, are absent from the current body of scientific literature.
Applications in Analytical Chemistry
As Fluorescent Tags for Biomolecule Detection
There are no documented applications of this compound as a fluorescent tag for the detection of biomolecules. The photophysical properties that would be essential for such applications, including its absorption and emission spectra, quantum yield, and Stokes shift, have not been characterized in the context of analytical chemistry.
In Separation Sciences
The unique structural characteristics of this compound, a heterocyclic aromatic compound, position it as a molecule of interest for various applications in separation sciences. Its planar, polycyclic aromatic system, coupled with a reactive hydroxyl group and a methyl substituent, suggests its potential utility in techniques such as high-performance liquid chromatography (HPLC), gas chromatography (GC), and capillary electrophoresis (CE). While extensive, dedicated research on this specific molecule's role in separation science is still emerging, its potential applications can be inferred from the well-established functions of structurally similar compounds.
The primary utility of molecules like this compound in separation sciences often revolves around their chromophoric and fluorophoric properties, as well as their potential for interaction with stationary phases in chromatographic methods. The fused aromatic rings give rise to significant UV absorbance and fluorescence, which can be exploited for sensitive detection of analytes.
Potential as a Derivatizing Agent:
One of the most promising applications of this compound is as a derivatizing agent. In this capacity, it can be reacted with target analytes that lack a suitable chromophore or fluorophore, thereby enabling their detection and quantification at low concentrations. The hydroxyl group on the quinoline ring is a key functional group for such reactions.
In High-Performance Liquid Chromatography (HPLC): For analytes containing functional groups that can react with a hydroxyl group (e.g., carboxylic acids, isocyanates), this compound could be used as a pre-column or post-column derivatizing agent. The resulting derivative would possess the strong UV-absorbing and fluorescent properties of the naphthoquinoline moiety, allowing for highly sensitive detection using UV-Vis or fluorescence detectors.
In Gas Chromatography (GC): For volatile analytes, derivatization with this compound could enhance their thermal stability and improve their chromatographic behavior. The introduction of the bulky naphthoquinoline group would also significantly alter the retention time of the analyte, which could be advantageous in complex sample matrices.
Table 1: Potential Derivatization Reactions with this compound
| Analyte Functional Group | Potential Reaction with -OH of the Compound | Resulting Linkage |
| Carboxylic Acid (-COOH) | Esterification | Ester (-COO-) |
| Isocyanate (-NCO) | Urethane formation | Urethane (-NHCOO-) |
| Acyl Halide (-COX) | Acylation | Ester (-COO-) |
Use as a Fluorescent Probe:
The inherent fluorescence of the this compound structure is a significant asset. As a fluorescent probe, it could be used in several ways:
In Capillary Electrophoresis (CE): In techniques like micellar electrokinetic chromatography (MEKC), the compound could potentially be incorporated into micelles to act as a fluorescent reporter for the separation of non-fluorescent analytes. Its partitioning between the micellar and aqueous phases would be influenced by the presence of analytes, leading to a detectable change in the fluorescence signal.
For Metal Ion Detection: The quinoline scaffold is known to chelate with various metal ions. The binding of a metal ion to the nitrogen and hydroxyl groups of this compound could lead to a significant change in its fluorescence properties (e.g., enhancement or quenching). This phenomenon could be harnessed to develop sensitive methods for the separation and detection of specific metal ions by HPLC or CE.
Table 2: Spectroscopic Properties and Potential Analytical Applications
| Property | Description | Potential Application in Separation Science |
| UV Absorbance | Strong absorption of ultraviolet light due to the extended aromatic system. | Quantitative analysis using HPLC with UV-Vis detection. |
| Fluorescence | Emission of light upon excitation with a suitable wavelength. | Highly sensitive detection in HPLC with fluorescence detection and in capillary electrophoresis. |
| Chelating Ability | Potential to form complexes with metal ions via the nitrogen and hydroxyl groups. | Separation and detection of metal ions. |
Role in Chiral Separations:
The rigid, planar structure of this compound also suggests its potential as a chiral selector or as a component of a chiral stationary phase (CSP) in HPLC. While the molecule itself is not chiral, it could be derivatized with a chiral moiety to create a chiral selector. This new molecule could then be coated or bonded onto a solid support to create a CSP for the separation of enantiomers. The aromatic rings would provide sites for π-π stacking interactions, which are often crucial for chiral recognition.
Future Perspectives and Emerging Research Directions for 7 Methylnaphtho 1,2 B Quinolin 9 Ol Chemistry
Development of Novel and Efficient Synthetic Routes
The synthesis of complex heterocyclic systems like 7-methylnaphtho[1,2-b]quinolin-9-ol is a foundational aspect that underpins all other areas of research. While classical methods for quinoline (B57606) synthesis, such as the Combes, Doebner-von Miller, and Friedländer reactions, provide a basis, future efforts will likely focus on developing more efficient and atom-economical routes.
| Synthetic Strategy | Potential Advantages |
| Transition-Metal Catalysis | Milder conditions, higher yields, broad substrate scope |
| One-Pot/Tandem Reactions | Increased efficiency, reduced waste, lower cost |
| C-H Activation | Atom economy, novel bond formations, direct functionalization |
Exploration of New Material Science Applications
The planar and electron-rich nature of the this compound scaffold makes it an intriguing candidate for applications in material science. The extended π-conjugated system suggests potential for use in organic electronics. Future research could investigate its properties as an organic semiconductor in devices such as organic light-emitting diodes (OLEDs) and organic photovoltaic (OPV) cells. The presence of the hydroxyl and methyl groups offers sites for further functionalization to fine-tune the electronic properties and solid-state packing of the molecule.
Moreover, the rigid structure of the naphthoquinoline core could be exploited in the design of novel fluorescent probes and sensors. The photophysical properties of this compound, such as its absorption and emission spectra, quantum yield, and Stokes shift, would need to be thoroughly characterized. Subsequent research could focus on modifying the structure to enhance its sensitivity and selectivity for specific analytes, such as metal ions or biologically important molecules.
Advanced Computational Modeling for Predictive Design
Computational chemistry offers a powerful toolkit for accelerating the discovery and optimization of molecules like this compound. Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) calculations can be employed to predict a range of molecular properties, including geometric structures, electronic properties (such as HOMO and LUMO energy levels), and spectroscopic characteristics.
These computational models can guide synthetic efforts by predicting the reactivity of different positions on the naphthoquinoline scaffold, thereby aiding in the design of new synthetic routes and the prediction of reaction outcomes. For material science applications, computational modeling can be used to simulate the solid-state packing of this compound and to predict its charge transport properties. This predictive capability can help in the rational design of new derivatives with enhanced performance in electronic devices.
| Computational Method | Predicted Properties | Application |
| DFT | Geometry, electronic structure, reactivity | Synthetic route design, reaction prediction |
| TD-DFT | Absorption and emission spectra | Design of fluorescent probes and OLED materials |
| Molecular Dynamics | Solid-state packing, intermolecular interactions | Prediction of material properties |
Interdisciplinary Research Opportunities involving this compound Scaffolds
The unique structural features of this compound open up a variety of opportunities for interdisciplinary research. In the field of medicinal chemistry, the naphthoquinoline core is a known pharmacophore in some anticancer agents. Future studies could explore the biological activity of this compound and its derivatives. Collaboration with biologists and pharmacologists would be essential to screen these compounds for potential therapeutic applications and to understand their mechanisms of action.
In the realm of supramolecular chemistry, the planar structure of this compound makes it a potential building block for the construction of self-assembling systems. The hydroxyl group provides a handle for forming hydrogen bonds, which could be used to direct the formation of well-ordered supramolecular architectures such as liquid crystals or organic frameworks.
Challenges and Opportunities in Scalable Synthesis and Industrial Relevance
A significant hurdle in translating academic research into industrial applications is the development of scalable and cost-effective synthetic routes. While a novel synthetic method may be effective on a laboratory scale, its implementation on a larger, industrial scale presents numerous challenges. These include the cost and availability of starting materials, the safety of the reaction conditions, and the ease of purification.
Future research should focus on developing synthetic protocols for this compound that utilize inexpensive and readily available precursors. The use of hazardous reagents should be minimized, and the development of catalytic processes would be highly desirable to improve the sustainability of the synthesis. Overcoming these challenges will be crucial for unlocking the potential industrial relevance of this compound and its derivatives in fields such as electronics, materials, and pharmaceuticals.
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for 7-methylnaphtho[1,2-b]quinolin-9-ol, and how can reaction conditions be optimized?
- Methodology :
- Step 1 : Use a multi-step approach starting with a quinoline or naphthoquinoline precursor. For example, alkylation or substitution reactions at the 7-position can introduce the methyl group (see for analogous protocols).
- Step 2 : Optimize solvent choice (e.g., dimethylformamide (DMF) or toluene) and temperature (reflux conditions) to enhance yield, as demonstrated in the synthesis of pyrroloquinolinones .
- Step 3 : Purify intermediates via flash chromatography (EtOAc/MeOH mixtures) or recrystallization .
- Key Variables : Solvent polarity, reaction time, and catalyst selection (e.g., NaH for deprotonation in DMF) significantly impact regioselectivity .
Q. How can spectroscopic and chromatographic techniques characterize this compound?
- Methodology :
- 1H/13C NMR : Assign aromatic protons (δ 7.5–8.6 ppm) and methyl groups (δ 2.5–3.0 ppm) using deuterated DMSO or CDCl3 .
- HPLC : Use reverse-phase C18 columns with MeOH/H2O gradients to assess purity (>95% by UV detection at λ ~280 nm) .
- Mass Spectrometry : Confirm molecular weight via HRMS (ESI+) with <2 ppm error .
- Validation : Cross-reference data with structurally similar compounds (e.g., pyrrolo[3,2-f]quinolinones in ).
Advanced Research Questions
Q. How to design structure-activity relationship (SAR) studies to evaluate multi-target biological activity?
- Methodology :
- Step 1 : Synthesize analogs with substitutions at the 3-, 7-, or 9-positions (e.g., halogenation, alkyl chain elongation) to probe steric/electronic effects .
- Step 2 : Screen against diverse targets (e.g., acetylcholinesterase for neurodegenerative applications or antimicrobial assays) using in vitro models .
- Step 3 : Apply statistical methods (e.g., Benjamini-Hochberg procedure) to control false discovery rates in multi-target screens .
- Data Interpretation : Correlate substituent electronegativity with activity shifts (e.g., electron-withdrawing groups enhancing binding affinity) .
Q. How to resolve contradictions in biological activity data across independent studies?
- Methodology :
- Step 1 : Standardize assay conditions (e.g., cell lines, incubation time) to minimize variability, as emphasized in ’s experimental rigor guidelines .
- Step 2 : Replicate studies with orthogonal methods (e.g., fluorescence-based assays vs. radiometric assays) .
- Step 3 : Perform meta-analysis using public databases to identify confounding factors (e.g., solvent effects in in vivo vs. in vitro studies) .
Q. What computational strategies predict the binding mode of this compound to biological targets?
- Methodology :
- Step 1 : Generate 3D conformers using Molecular Operating Environment (MOE) software with the MMFF94 force field .
- Step 2 : Dock into target proteins (e.g., acetylcholinesterase) via AutoDock Vina, prioritizing poses with hydrogen bonds to the quinolin-9-ol moiety .
- Step 3 : Validate predictions with molecular dynamics simulations (AMBER or GROMACS) to assess stability over 100 ns trajectories .
- Limitations : Solvent effects and protonation states (e.g., pH-dependent -OH group ionization) may alter binding .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
